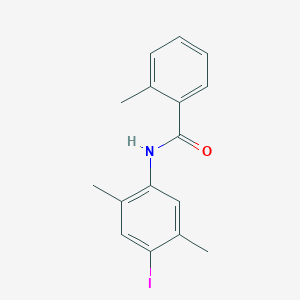![molecular formula C18H20FN3O3S B244653 2-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244653.png)
2-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is a chemical compound that has gained attention in recent years due to its potential use in scientific research. It is a small molecule inhibitor that has shown promising results in the field of drug discovery. In
Wirkmechanismus
The mechanism of action of 2-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide involves the inhibition of specific targets in the body. The compound binds to the active site of the target protein and prevents its activity. This inhibition can lead to a decrease in the activity of the target protein, which can have various effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide depend on the target protein that is inhibited. The compound has been shown to have anti-cancer effects by inhibiting specific kinases that are involved in cancer cell growth and proliferation. It has also been shown to have anti-inflammatory effects by inhibiting enzymes that are involved in the inflammatory response. The compound has been studied for its potential use in the treatment of neurological disorders by inhibiting specific targets in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide in lab experiments is its high potency and selectivity for specific targets. This makes it a valuable tool for studying the function of specific proteins in the body. However, one of the limitations of using this compound is its potential toxicity. It is important to use the compound at the appropriate concentration and to monitor its effects carefully.
Zukünftige Richtungen
There are several future directions for the use of 2-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide in scientific research. One direction is the development of more potent and selective inhibitors for specific targets. Another direction is the study of the compound's effects on different types of cancer and neurological disorders. Additionally, the compound could be studied for its potential use in combination therapies with other drugs. Overall, the future directions for this compound are promising and could lead to the development of new treatments for various diseases.
Synthesemethoden
The synthesis of 2-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide involves a multi-step process. The first step involves the reaction of 4-(methylsulfonyl)-1-piperazine with 2-fluoro-4-nitroaniline to form the intermediate compound. This intermediate is then reacted with benzoyl chloride to form the final product. The synthesis method has been optimized to ensure high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been extensively studied for its potential use in drug discovery. It has shown promising results as a small molecule inhibitor for various targets, including kinases and enzymes. The compound has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders.
Eigenschaften
Molekularformel |
C18H20FN3O3S |
|---|---|
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
2-fluoro-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H20FN3O3S/c1-26(24,25)22-12-10-21(11-13-22)15-8-6-14(7-9-15)20-18(23)16-4-2-3-5-17(16)19/h2-9H,10-13H2,1H3,(H,20,23) |
InChI-Schlüssel |
WPGPPWBNLYZZDJ-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F |
Kanonische SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B244572.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B244573.png)


![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244577.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244578.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244579.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244581.png)


![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244585.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244586.png)
![N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244588.png)
